6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide
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Overview
Description
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is a heterocyclic compound that combines the structural features of quinoline and pyrimidine
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide typically involves the condensation of a quinoline derivative with a pyrimidine carboxylic acid derivative. One common method involves the reaction of 6-methoxyquinoline with pyrimidine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, solvent, and catalyst concentration is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydride (NaH) in dimethylformamide (DMF).
Major Products
Oxidation: 6-hydroxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide.
Reduction: 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit the activity of certain enzymes or receptors involved in disease pathways. The compound’s structure allows it to fit into the active sites of these targets, thereby blocking their activity and exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Quinoline Derivatives: Such as chloroquine and quinine, which are known for their antimalarial properties.
Pyrimidine Derivatives: Such as 5-fluorouracil, which is used as an anticancer agent.
Uniqueness
6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide is unique due to its combined structural features of quinoline and pyrimidine, which confer distinct chemical and biological properties. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
Properties
IUPAC Name |
6-methoxy-N-quinolin-6-ylpyrimidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2/c1-21-14-8-13(17-9-18-14)15(20)19-11-4-5-12-10(7-11)3-2-6-16-12/h2-9H,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FMPDKKZRPSDGPX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC=NC(=C1)C(=O)NC2=CC3=C(C=C2)N=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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